N1-((1-(dimethylcarbamoyl)piperidin-4-yl)methyl)-N2-(isoxazol-3-yl)oxalamide
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Overview
Description
N1-((1-(dimethylcarbamoyl)piperidin-4-yl)methyl)-N2-(isoxazol-3-yl)oxalamide is a useful research compound. Its molecular formula is C14H21N5O4 and its molecular weight is 323.353. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Novel Compounds
Research has focused on the synthesis of novel isoxazolines and isoxazoles, utilizing related compounds as precursors or intermediates. For example, Rahmouni et al. (2014) described the preparation of new isoxazoline and isoxazole derivatives through [3+2] cycloaddition reactions, highlighting the versatility of isoxazole-containing compounds in synthetic chemistry (Rahmouni et al., 2014).
Molecular Interaction Studies
Compounds featuring the piperidine moiety have been studied for their interactions with biological receptors. Shim et al. (2002) explored the molecular interaction of a piperidine-based antagonist with the CB1 cannabinoid receptor, demonstrating the significance of such structures in drug design (Shim et al., 2002).
Pharmacological Applications
The role of orexin-1 receptor mechanisms in compulsive food consumption was investigated by Piccoli et al. (2012), using a selective antagonist that likely shares structural features with N1-((1-(dimethylcarbamoyl)piperidin-4-yl)methyl)-N2-(isoxazol-3-yl)oxalamide. This study highlights the potential of such compounds in addressing eating disorders (Piccoli et al., 2012).
Chemical Oxidation and Modification
Adolphe-Pierre et al. (1998) explored the chemical oxidation of an anticonvulsant containing an isoxazole moiety, shedding light on the chemical reactivity and potential for modification of such compounds (Adolphe-Pierre et al., 1998).
Mechanism of Action
Target of Action
Similar compounds with an isoxazole ring have been found to exhibit affinity for serotonergic and dopaminergic receptors . These receptors play crucial roles in neurotransmission, affecting mood, appetite, and sleep among other physiological processes.
Mode of Action
Isoxazole derivatives have been found to exhibit various biological activities, including analgesic, anticonvulsant, antipsychotic, anticancer, and antimicrobial effects . These effects suggest that the compound may interact with its targets, leading to alterations in cellular processes and functions.
Biochemical Pathways
These could potentially include pathways related to pain perception, neuronal excitability, mood regulation, cell growth and division, and microbial growth .
Result of Action
Based on the reported biological activities of similar isoxazole derivatives, the compound may have effects such as pain relief, reduction of neuronal excitability, mood regulation, inhibition of cell growth (in the case of cancer cells), and inhibition of microbial growth .
Properties
IUPAC Name |
N-[[1-(dimethylcarbamoyl)piperidin-4-yl]methyl]-N'-(1,2-oxazol-3-yl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N5O4/c1-18(2)14(22)19-6-3-10(4-7-19)9-15-12(20)13(21)16-11-5-8-23-17-11/h5,8,10H,3-4,6-7,9H2,1-2H3,(H,15,20)(H,16,17,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBZFOVSYAJTXKQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)N1CCC(CC1)CNC(=O)C(=O)NC2=NOC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.